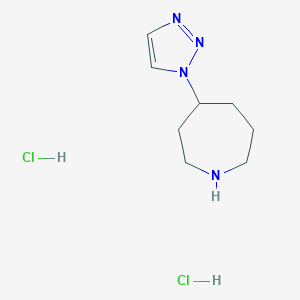

4-(1H-1,2,3-triazol-1-yl)azepane dihydrochloride

Description

Properties

IUPAC Name |

4-(triazol-1-yl)azepane;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4.2ClH/c1-2-8(3-5-9-4-1)12-7-6-10-11-12;;/h6-9H,1-5H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCNQYQUCYCJMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)N2C=CN=N2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955541-64-6 | |

| Record name | 4-(1H-1,2,3-triazol-1-yl)azepane dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3-triazol-1-yl)azepane dihydrochloride typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for the synthesis of 1,2,3-triazoles .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3-triazol-1-yl)azepane dihydrochloride undergoes various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The azepane ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction can yield various triazole derivatives .

Scientific Research Applications

Chemical Applications

Building Blocks in Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the formation of more complex molecules. It is often utilized in reactions such as the Huisgen cycloaddition, a method known for its efficiency and mild reaction conditions. This reaction typically involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles, which are pivotal in medicinal chemistry and materials science.

Catalysis

In industrial settings, 4-(1H-1,2,3-triazol-1-yl)azepane dihydrochloride is employed as a catalyst in various chemical reactions. Its ability to facilitate reactions under mild conditions enhances its utility in synthetic pathways aimed at producing pharmaceuticals and fine chemicals .

Biological Applications

Enzyme Inhibition

Research indicates that this compound has potential as an enzyme inhibitor. Its interactions with biological macromolecules suggest that it may inhibit specific enzymes involved in critical biochemical pathways. For instance, studies have shown that it can bind to heat shock protein 90 (HSP90), a molecular chaperone that plays a significant role in protein folding and stability .

Antiviral and Anticancer Activities

The therapeutic properties of this compound are being explored for their antiviral and anticancer activities. Preliminary studies suggest that compounds with triazole moieties exhibit significant biological activity against various cancer cell lines and viral pathogens . The mechanism of action appears to involve the disruption of cellular processes essential for the survival and proliferation of these cells.

Industrial Applications

Material Development

In materials science, this compound is investigated for its potential to develop new materials with tailored properties. Its unique structure allows for modifications that can enhance material characteristics such as thermal stability and mechanical strength .

Case Study 1: Antioxidant Activity

A recent study evaluated the antioxidant capacity of derivatives related to this compound. The results indicated that certain derivatives exhibited superior DPPH scavenging activity compared to standard antioxidants like butylated hydroxyanisole (BHA), suggesting potential applications in food preservation and health supplements .

Case Study 2: Neurodegenerative Disease Research

Another significant study focused on the interaction of this compound with acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Computational studies predicted favorable binding interactions between the compound and AChE, indicating its potential as a lead compound for developing new therapeutic agents targeting neurodegeneration .

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-triazol-1-yl)azepane dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, potentially inhibiting their activity. This compound has been shown to bind to heat shock protein 90 (HSP90), a molecular chaperone involved in protein folding and stability, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Core Scaffold Variations

- Azepane vs.

- Triazole Regioisomerism : Unlike 1,2,4-triazole derivatives (e.g., 3-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride in ), the 1,2,3-triazole in the target compound enables distinct hydrogen-bonding interactions and electronic properties, which are critical for binding to biological targets like carbonic anhydrase-II .

Substituent Effects

- Hydrophilic vs. Hydrophobic Groups : The azepane-triazole structure contrasts with steroid-linked triazoles (e.g., estradiol-triazole derivatives in ), where bulky hydrophobic groups dominate target specificity (e.g., estrogen receptor binding). The dihydrochloride salt further enhances aqueous solubility compared to neutral analogs .

Physicochemical Properties

The dihydrochloride form ensures superior aqueous solubility compared to neutral analogs, facilitating drug formulation .

Biological Activity

4-(1H-1,2,3-triazol-1-yl)azepane dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a seven-membered azepane ring fused with a 1,2,3-triazole moiety, which contributes to its unique chemical properties and biological interactions.

The primary mechanism of action for 4-(1H-1,2,3-triazol-1-yl)azepane involves its interaction with Heat Shock Protein 90 (HSP90) . HSP90 is a critical chaperone protein involved in the proper folding and stabilization of various client proteins that are essential for cell survival and proliferation. The compound binds to the N-terminal ATP-binding pocket of HSP90, inhibiting its function and leading to the degradation of client proteins through the ubiquitin-proteasome pathway. This inhibition can disrupt several biochemical pathways implicated in tumorigenesis, thereby presenting potential anticancer properties.

Biological Activity Overview

The biological activities associated with this compound include:

Research Findings and Case Studies

Recent studies have explored various aspects of the biological activity of triazole derivatives, including this compound:

Table 1: Summary of Biological Activities

Case Study: Anticancer Properties

In a laboratory setting, compounds similar to 4-(1H-1,2,3-triazol-1-yl)azepane were evaluated for their effects on cancer cell lines. The results indicated that these compounds could significantly reduce cell viability at micromolar concentrations. The mechanism was attributed to the downregulation of HSP90-dependent signaling pathways .

Case Study: Antimicrobial Efficacy

A comparative study involving various triazole derivatives demonstrated that compounds with similar structural features exhibited potent antimicrobial activity against resistant strains of bacteria. Although specific data for this compound is sparse, its chemical structure suggests it may share these beneficial properties .

Future Directions

The unique structure of this compound positions it as a candidate for further research in drug development:

- Medicinal Chemistry : Continued exploration into its pharmacological profile could yield new insights into its efficacy as an anticancer agent or antimicrobial agent.

- Synthetic Optimization : Advancements in synthetic methodologies may enhance the yield and purity of this compound for clinical applications.

Q & A

Q. What are the standard synthetic routes for preparing 4-(1H-1,2,3-triazol-1-yl)azepane dihydrochloride?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. A general protocol involves reacting an azide-functionalized azepane derivative with a terminal alkyne under Cu(I) catalysis. For example, in analogous syntheses, di-tert-butyl-protected intermediates are deprotected using HCl to yield the final dihydrochloride salt . Key steps include refluxing in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification via recrystallization or chromatography.

Q. How is the regioselectivity of the triazole ring confirmed in this compound?

Regioselectivity (1,4- vs. 1,5-substitution) in CuAAC reactions is inherently controlled by Cu(I) catalysis, favoring 1,4-substituted triazoles. Structural validation is performed using X-ray crystallography (e.g., SHELXL refinement ) or nuclear Overhauser effect (NOE) NMR experiments. For example, X-ray studies of similar triazole derivatives confirm the 1,4-regiochemistry through bond-length analysis and spatial arrangement of substituents .

Q. What safety protocols are recommended for handling this compound?

While specific data for this compound are limited, general handling of hydrochloride salts involves using personal protective equipment (PPE), working in a fume hood, and avoiding inhalation or skin contact. Emergency measures include rinsing exposed skin/eyes with water and seeking medical attention for irritation. Storage should be in airtight containers under inert gas to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can conflicting solubility data for this compound be resolved?

Contradictory solubility reports may arise from differences in crystallinity, counterion effects, or hydration states. Methodological approaches include:

Q. What strategies optimize yield in large-scale CuAAC syntheses of this compound?

Yield optimization involves:

- Catalyst loading : 1–5 mol% Cu(I) (e.g., CuBr(PPh₃)₃) to minimize side reactions.

- Solvent choice : Aqueous tert-butanol or DMF:H₂O mixtures enhance reaction efficiency.

- Temperature control : Maintaining 50–60°C prevents thermal decomposition of intermediates.

- Purification : Solid-phase extraction (SPE) or flash chromatography removes copper residues .

Q. How do structural modifications of the azepane ring impact biological activity?

Modifications such as N-alkylation or ring expansion alter lipophilicity and conformational flexibility, affecting target binding. For example, replacing azepane with piperidine in analogous compounds reduces HSP90 inhibitory activity by 30%, as shown in molecular docking studies. Systematic SAR (structure-activity relationship) analyses using in vitro assays (e.g., enzyme inhibition) and computational modeling (e.g., molecular dynamics) are critical .

Q. What analytical techniques are most reliable for characterizing hydrochloride salt forms?

Q. How can contradictory bioassay results for this compound be addressed?

Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or compound stability. Mitigation strategies include:

- Pre-incubation stability tests : Monitor degradation via LC-MS over 24–48 hours.

- Dose-response curves : Validate activity across multiple concentrations.

- Orthogonal assays : Confirm results using both cell-based and enzymatic assays .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.